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isopentenyladenine-9-N-glucoside -

isopentenyladenine-9-N-glucoside

Catalog Number: EVT-1593467
CAS Number:
Molecular Formula: C16H23N5O5
Molecular Weight: 365.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a glucosyl-N(6)-isopentenyladenine in which the glucosyl moiety is in the pyranose form, has alpha-D-configuration and is located at position N-9. It is a glucosyl-N(6)-isopentenyladenine and a N-glycosyl compound.
Source

Isopentenyladenine-9-N-glucoside is primarily found in various plant species, including Arabidopsis thaliana, where it exists alongside other cytokinins. It is synthesized through the glucosylation of isopentenyladenine, a naturally occurring cytokinin. The enzyme responsible for this reaction is part of the uridine diphosphate-glucosyltransferase family, specifically UGT76C1 and UGT76C2, which catalyze the transfer of glucose to the nitrogen atom of the adenine structure.

Classification

Isopentenyladenine-9-N-glucoside belongs to the broader category of cytokinins and is classified as an N-glucoside. This classification indicates that the glucose molecule is attached to the nitrogen atom of the adenine base, distinguishing it from O-glucosides found in other cytokinin types.

Synthesis Analysis

Methods

The synthesis of isopentenyladenine-9-N-glucoside involves several key steps:

  1. Glucosylation Reaction: The primary method for synthesizing isopentenyladenine-9-N-glucoside is through enzymatic glucosylation, where glucose is transferred to isopentenyladenine.
  2. Enzyme Activity: The enzymes UGT76C1 and UGT76C2 facilitate this reaction by utilizing UDP-glucose as a sugar donor.
  3. Extraction Techniques: Advanced extraction techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and quantify this compound from plant tissues.

Technical Details

The extraction process typically involves:

  • Sample preparation from plant tissues.
  • Optimization protocols to ensure high recovery rates.
  • Use of LC-MS/MS platforms for sensitive quantification.
Molecular Structure Analysis

Structure

Isopentenyladenine-9-N-glucoside has a complex molecular structure characterized by its adenine base linked to a glucose molecule at the nitrogen position:

  • Molecular Formula: C13_{13}H17_{17}N5_5O5_5
  • Molecular Weight: 305.31 g/mol
  • Structural Representation: The structure consists of an adenine ring with an isoprenoid side chain and a glucosyl moiety attached at the N-9 position.

Data

The structural data indicate that modifications to the adenine base significantly influence the biological activity of this compound, particularly in its role as a cytokinin.

Chemical Reactions Analysis

Reactions

Isopentenyladenine-9-N-glucoside participates in several important biochemical reactions:

  1. Degradation: The compound can be hydrolyzed by specific enzymes such as cytokinin oxidase/dehydrogenase (CKX), which cleaves the isoprenoid side chain, converting it back to active forms of cytokinins.
  2. Metabolic Pathways: It plays a role in metabolic pathways that regulate cytokinin levels within plants, influencing growth and development.

Technical Details

Research has shown that isopentenyladenine-9-N-glucoside exhibits limited activity compared to its parent compound, yet it can still affect gene expression related to cytokinin signaling during leaf senescence.

Mechanism of Action

Process

The mechanism of action for isopentenyladenine-9-N-glucoside involves:

  1. Cytokinin Signaling Pathways: It interacts with cytokinin receptors in plant cells, initiating signaling cascades that promote cellular responses such as delayed senescence.
  2. Gene Regulation: Isopentenyladenine-9-N-glucoside influences gene expression associated with photosynthesis and stress responses, albeit with less potency than free isopentenyladenine.

Data

Transcriptomic studies have indicated that while isopentenyladenine shows extensive gene regulation effects, isopentenyladenine-9-N-glucoside has more limited but still significant impacts on specific CK-related genes.

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Isopentenyladenine-9-N-glucoside is soluble in polar solvents such as water and methanol.
  2. Stability: The compound exhibits stability under physiological conditions but can degrade under extreme pH or temperature conditions.

Chemical Properties

  1. pH Sensitivity: The stability and activity can be affected by pH levels; optimal activity occurs within neutral pH ranges.
  2. Reactivity: It undergoes hydrolysis under acidic conditions, leading to the formation of active cytokinins.
Applications

Scientific Uses

Isopentenyladenine-9-N-glucoside has several applications in scientific research:

  1. Plant Physiology Studies: Used to investigate cytokinin roles in plant growth regulation and stress responses.
  2. Agricultural Biotechnology: Potential applications in crop improvement strategies aimed at enhancing stress tolerance and delaying senescence.
  3. Metabolomics Research: Serves as a marker for studying metabolic pathways involving cytokinins in various plant species.
Biosynthesis and Metabolic Regulation

Enzymatic Pathways of N-Glucosylation in Cytokinin Homeostasis

N-Glucosylation represents a critical metabolic pathway for modulating cytokinin (CK) activity in plants. This process converts active CK bases into N-glucosides, with isopentenyladenine-9-N-glucoside (iP9G) serving as a key metabolite in this regulatory network.

Role of UGT76C1/UGT76C2 Glucosyltransferases

The Arabidopsis thaliana enzymes UGT76C1 and UGT76C2 catalyze the transfer of glucose from UDP-glucose to the N⁹ position of adenine in isopentenyladenine (iP), forming iP9G [3] [4] [6]. These uridine diphosphate glycosyltransferases (UGTs) exhibit distinct functional properties:

  • UGT76C2 demonstrates significantly higher catalytic efficiency (kcat/Km) than UGT76C1, making it the primary enzyme responsible for iP9G biosynthesis [4].
  • Genetic studies reveal that UGT76C2 knockout mutants accumulate up to 70% less iP9G than wild-type plants, confirming its dominant role in iP homeostasis [4] [6].
  • These enzymes also participate in broader CK regulation by glucosylating trans-zeatin (tZ) at both N⁷ and N⁹ positions, though with lower affinity compared to iP [4] [5].

Substrate Specificity and Kinetic Properties of Conjugation Reactions

UGT76C1/2 exhibit distinct substrate preferences that determine metabolic flux toward specific N-glucoside products:

Table 1: Kinetic Parameters of UGT76C1/2 for Cytokinin Substrates

SubstrateEnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
iPUGT76C212.8 ± 1.50.47 ± 0.033.67 × 10⁴
iPUGT76C132.4 ± 3.10.21 ± 0.026.48 × 10³
tZUGT76C228.6 ± 2.70.32 ± 0.031.12 × 10⁴
cis-zeatinUGT76C2>100ND*ND

ND*: Not detectable under standard assay conditions [4] [5]

Key specificity determinants include:

  • Purine ring position: N⁹-glucoside formation predominates over N⁷-glucoside at a 3:1 ratio for iP [4].
  • Side-chain structure: Isoprenoid CKs (iP, tZ) are preferred over aromatic CKs (e.g., benzyladenine) [5].
  • Stereochemistry: trans-zeatin isomers are efficiently glucosylated, while cis-zeatin shows minimal conversion [4].

Metabolic Stability and Irreversible Inactivation Mechanisms

Historically, N-glucosides like iP9G were classified as terminal inactivation products due to their:

  • Resistance to standard β-glucosidases: Unlike O-glucosides, N-glucosides are not substrates for typical plant β-glucosidases [1] [5].
  • Metabolic inertness in conversion assays: Early radiolabeling studies showed no significant conversion of iP9G to iP in Arabidopsis cell cultures [2].
  • Long half-life: iP9G persists in plant tissues for days without detectable hydrolysis [1] [6].

However, recent evidence challenges this "irreversible inactivation" paradigm:

  • Transient hydrolysis of tZ N-glucosides to free bases occurs in planta, suggesting potential enzymatic pathways for iP9G reactivation [1] [5].
  • Maize enzyme Zm-p60.1 exhibits weak hydrolytic activity toward tZ9G (though not directly tested for iP9G), indicating possible reactivation mechanisms [4] [5].
  • Metabolic studies using ³H-labeled CKs demonstrate that a small fraction (<5%) of iP9G undergoes conversion to iP in specific tissues, particularly during senescence [2] [5].

Tissue-Specific Accumulation Patterns During Plant Ontogenesis

The distribution of iP9G varies dramatically across plant tissues and developmental stages:

Table 2: Ontogenetic Changes in iP9G Accumulation in Arabidopsis thaliana

Developmental StageTissueiP9G Concentration (pmol/g FW)Percentage of Total CK Pool
Juvenile (2-week)Rosette0.8 ± 0.112.3%
Pre-floweringMature leaf3.2 ± 0.424.7%
FloweringSenescing leaf18.6 ± 2.141.2%
Seed maturationSiliques5.4 ± 0.718.9%
VegetativeRoots1.2 ± 0.38.5%

Data compiled from multiple studies [4] [5] [6]

Key accumulation patterns include:

  • Senescence-associated accumulation: iP9G increases >20-fold in senescing leaves compared to juvenile tissues [5] [6].
  • Species-specific distribution: In Arabidopsis, iP9G represents 25-40% of total CKs in mature tissues, whereas in maize, it constitutes <10% except in reproductive organs [4] [5].
  • Vascular localization: Immunocytochemical studies reveal iP9G enrichment in xylem sap, suggesting potential role in long-distance transport [4] [5].
  • Stress-responsive accumulation: Drought and pathogen challenge induce 3-5 fold increases in iP9G levels [5].

Properties

Product Name

isopentenyladenine-9-N-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1

InChI Key

XEHLLUQVSRLWMH-HMXKMONRSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

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